(3-Chloro-2-methoxyphenyl)hydrazine
Description
Properties
Molecular Formula |
C7H9ClN2O |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
(3-chloro-2-methoxyphenyl)hydrazine |
InChI |
InChI=1S/C7H9ClN2O/c1-11-7-5(8)3-2-4-6(7)10-9/h2-4,10H,9H2,1H3 |
InChI Key |
BJLLXPZTDIIHNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Cl)NN |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
(3-Chloro-2-methoxyphenyl)hydrazine serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions, including:
- Oxidation: Can form azo compounds.
- Reduction: Can yield hydrazine derivatives.
- Substitution: The chlorine atom can be replaced by nucleophiles in substitution reactions.
| Reaction Type | Major Products Formed |
|---|---|
| Oxidation | Azo compounds |
| Reduction | Hydrazine derivatives |
| Substitution | Substituted phenylhydrazines |
Research indicates that this compound exhibits potential biological activities:
- Antioxidant Activity: Similar compounds demonstrate antioxidant properties, suggesting that this compound may mitigate oxidative stress.
- Antitumor Effects: Preliminary studies show that it may possess anticancer properties against specific cancer cell lines.
- Enzyme Inhibition: The compound can inhibit enzyme activity by forming covalent bonds at active sites.
Mechanism of Action:
The interaction with enzymes leads to modulation of various biochemical pathways, influencing cellular processes.
Medicinal Chemistry
The compound is being explored for its potential as a precursor in the development of pharmaceutical agents. Its structural features may enhance therapeutic effects in various diseases.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various applications:
-
Anticancer Research:
A study demonstrated that derivatives of this compound showed significant cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent . -
Enzyme Interaction Studies:
Research indicated that this compound could inhibit specific enzymes involved in metabolic pathways, providing insights into its role in drug development . -
Synthetic Applications:
The compound has been utilized as a building block for synthesizing more complex organic molecules, showcasing its versatility in organic synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Type
Table 1: Comparison of Substituent Effects in Phenylhydrazine Derivatives
Key Observations :
- For example, (3-Chloro-4-fluorophenyl)hydrazine hydrochloride exhibits higher reactivity in nucleophilic substitutions .
- Electron-Donating Groups (OCH₃) : Methoxy groups enhance solubility in polar solvents (e.g., (2-Methoxyphenyl)hydrazine hydrochloride is water-soluble) . In this compound, the methoxy group may mitigate the chlorine’s electron-withdrawing effect, balancing reactivity and solubility.
Physicochemical Properties
Table 2: Physical Properties of Selected Analogs
Key Observations :
- Melting Points: Chloro-substituted phenylhydrazines (e.g., ) tend to have higher melting points than non-halogenated analogs due to stronger intermolecular interactions.
- Synthesis Yields : Yields for chloro-substituted derivatives (~60%) are comparable to other arylhydrazines, suggesting feasible scalability for this compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-chloro-2-methoxyphenyl)hydrazine, and how do reaction conditions influence yield?
- Methodology : Hydrazine derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine hydrate reacts with esters (e.g., ethyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate) in ethanol under ambient conditions to yield hydrazide intermediates (~92% yield) . Adjusting solvent polarity (e.g., chloroform/methanol recrystallization) improves purity. Reaction time (18–30 hours) and stoichiometric ratios (1:1 hydrazine:substrate) are critical for reproducibility.
Q. How can spectroscopic techniques characterize this compound derivatives?
- Methodology :
- FT-IR/Raman : Identify N–H stretching (~3200–3300 cm⁻¹) and C=O/N–N vibrational modes. Hydrazone formation shifts C=O peaks due to conjugation .
- NMR : H NMR reveals methoxy (–OCH) protons at δ 3.8–4.0 ppm and aromatic protons in the chloro-methoxy region (δ 6.5–7.5 ppm) .
- X-ray crystallography : SHELXL/SHELXS programs refine crystal structures, with hydrogen-bonding networks critical for stability .
Q. What safety protocols are essential when handling this compound derivatives?
- Methodology : Use fume hoods and personal protective equipment (gloves, goggles) due to potential respiratory/skin irritation. Avoid incompatible materials (strong oxidizers) and refer to safety data sheets for spill management (neutralize with dilute acetic acid) . Toxicity data gaps require conservative handling, as seen with structurally similar hydrazines .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound derivatives?
- Methodology : Gaussian 09W or MOE software calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, hydrazone derivatives exhibit charge transfer from the hydrazinyl group to the aromatic ring, influencing redox behavior. Optimize geometries at B3LYP/6-311++G(d,p) level and compare with experimental UV-Vis spectra .
Q. What role does this compound play in catalytic systems, such as carbonyl–olefin metathesis?
- Methodology : Hydrazines act as catalysts in ring-opening metathesis by lowering activation barriers. For norbornene derivatives, computational studies (DFT) show [2.2.2]-bicyclic hydrazines reduce cycloreversion energy by 15–20 kcal/mol vs. [2.2.1] analogs. Experimental validation involves monitoring reaction progress via GC-MS under inert conditions .
Q. How can this compound derivatives be integrated into functional materials (e.g., photocatalysts)?
- Methodology : Hydrazine-mediated hydrothermal synthesis enables phase control in composites. For MoSe/CdS-CdSe, hydrazine monohydrate adjusts selenization kinetics, creating heterojunctions with enhanced H evolution (e.g., 12 mmol·g⁻¹·h⁻¹ vs. 5 mmol·g⁻¹·h⁻¹ for unmodified CdS). Characterize via TEM and transient absorption spectroscopy .
Q. What analytical methods resolve contradictions in hydrazine quantification across studies?
- Methodology :
- Spectrophotometry : Potassium permanganate reduction (λ = 526–546 nm) quantifies hydrazine with ε = ~2200 L·mol⁻¹·cm⁻¹. Calibrate against standard curves (0.1–1.0 mM range) .
- Chromatography : Use HPLC-PDA with C18 columns (acetonitrile/0.1% TFA mobile phase) to separate hydrazine derivatives, resolving co-elution artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
